

Physical properties of 5,6-Dibromo-1,2-dihydroacenaphthylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5,6-Dibromo-1,2-dihydroacenaphthylene
Cat. No.:	B108543

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **5,6-Dibromo-1,2-dihydroacenaphthylene**

Introduction: Understanding the Core Structure

5,6-Dibromo-1,2-dihydroacenaphthylene is an organobromine compound built upon a rigid, polycyclic aromatic hydrocarbon framework.^[1] Identified by its CAS Number 19190-91-1, this molecule features an acenaphthene core, which is a naphthalene system bridged at the 1 and 8 positions by an ethylene group, with bromine atoms substituted at the 5 and 6 positions.^[1] This specific substitution pattern and the saturated ethylene bridge grant it distinct physical and chemical properties. These characteristics make it a valuable intermediate in organic synthesis, particularly for creating complex macrocyclic systems and for undergoing further functionalization via cross-coupling reactions.^[1]

This guide provides a comprehensive overview of the key physical properties of **5,6-Dibromo-1,2-dihydroacenaphthylene**, details the experimental methodologies for their determination, and offers insights into the interpretation of its analytical data for researchers in materials science and drug development.

Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its handling, purification, and application. The properties for **5,6-Dibromo-1,2-dihydroacenaphthylene** are summarized

below. The high boiling point and low vapor pressure are indicative of significant intermolecular forces, influenced by the molecular weight and the polarizability of the two bromine atoms.[1]

Property	Value	Source(s)
CAS Number	19190-91-1	[1]
Molecular Formula	C ₁₂ H ₈ Br ₂	[1]
Molecular Weight	312.00 g/mol	[1][2]
Appearance	Orange Solid	
Melting Point	169-171 °C	
Boiling Point	383 °C (at 760 mmHg)	[3]
Density	1.865 g/cm ³	[1][3]
Flash Point	216.8 °C	[3]
LogP	4.46340	[3]

Solubility Profile: A Guide for Formulation and Reaction Chemistry

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction setup to formulation. **5,6-Dibromo-1,2-dihydroacenaphthylene** is a non-polar molecule, and its solubility reflects this characteristic.

Qualitative Solubility Data:

- Soluble in: Dichloromethane, Hexanes
- Insoluble in: Water (predicted based on high LogP value)

Scientist's Insight: The solubility in non-polar organic solvents like hexanes and chlorinated solvents such as dichloromethane is expected given the hydrocarbon backbone. This profile is crucial for selecting appropriate solvent systems for purification (e.g., recrystallization) and for reactions like Suzuki-Miyaura couplings, which are often performed in organic solvents.[1] The

choice of hexane for recrystallization prior to melting point determination suggests that the compound is moderately soluble in hot hexane and poorly soluble at room temperature, allowing for efficient purification.

Spectroscopic and Analytical Characterization

While comprehensive, experimentally-derived spectra for **5,6-Dibromo-1,2-dihydroacenaphthylene** are not widely available in public databases, its structure allows for the confident prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

- ^1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct regions.
 - Aromatic Region (~7.0-8.0 ppm): The four aromatic protons on the naphthalene ring system would appear in this region. Due to the molecule's symmetry, two distinct signals, each integrating to 2H, are expected. These would likely appear as doublets due to coupling with their respective ortho neighbors.
 - Aliphatic Region (~3.0-3.5 ppm): The four protons of the dihydro- bridge (ethylene bridge) are chemically equivalent due to symmetry. They are expected to produce a single, sharp singlet integrating to 4H.
- ^{13}C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display signals corresponding to the distinct carbon environments.
 - Aromatic Carbons (~120-145 ppm): Six signals are predicted for the aromatic carbons. Two of these would correspond to the bromine-bearing carbons (C5 and C6), shifted downfield. The remaining signals would represent the other aromatic carbons.
 - Aliphatic Carbons (~25-35 ppm): A single upfield signal is expected for the two equivalent carbons of the ethylene bridge.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

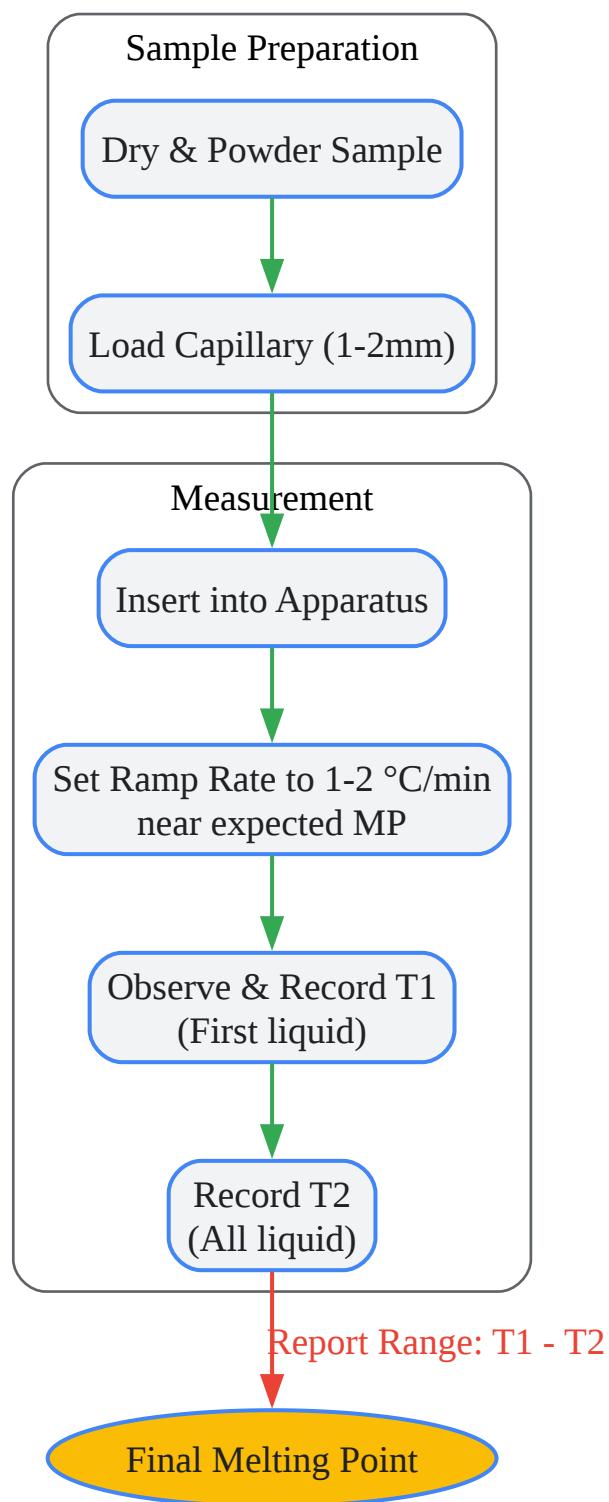
- Molecular Ion Peak (M^+): The key feature in the mass spectrum would be the molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), a characteristic triplet of peaks will be observed:
 - M^+ : at $m/z \sim 310$ (containing two ^{79}Br isotopes)
 - $[M+2]^+$: at $m/z \sim 312$ (containing one ^{79}Br and one ^{81}Br), which would be the base peak in the cluster.
 - $[M+4]^+$: at $m/z \sim 314$ (containing two ^{81}Br isotopes) The relative intensity of these peaks is expected to be approximately 1:2:1, a hallmark signature for a dibrominated compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for this compound would show:

- Aromatic C-H Stretch: Weak to medium bands just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Medium bands just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$).
- C=C Aromatic Stretch: Medium to strong bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: Bands in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$, which can be difficult to assign definitively.

Experimental Methodologies: Ensuring Data Integrity


The trustworthiness of physical property data hinges on robust and well-executed experimental protocols. The following sections detail standard operating procedures for characterizing a solid organic compound like **5,6-Dibromo-1,2-dihydroacenaphthylene**.

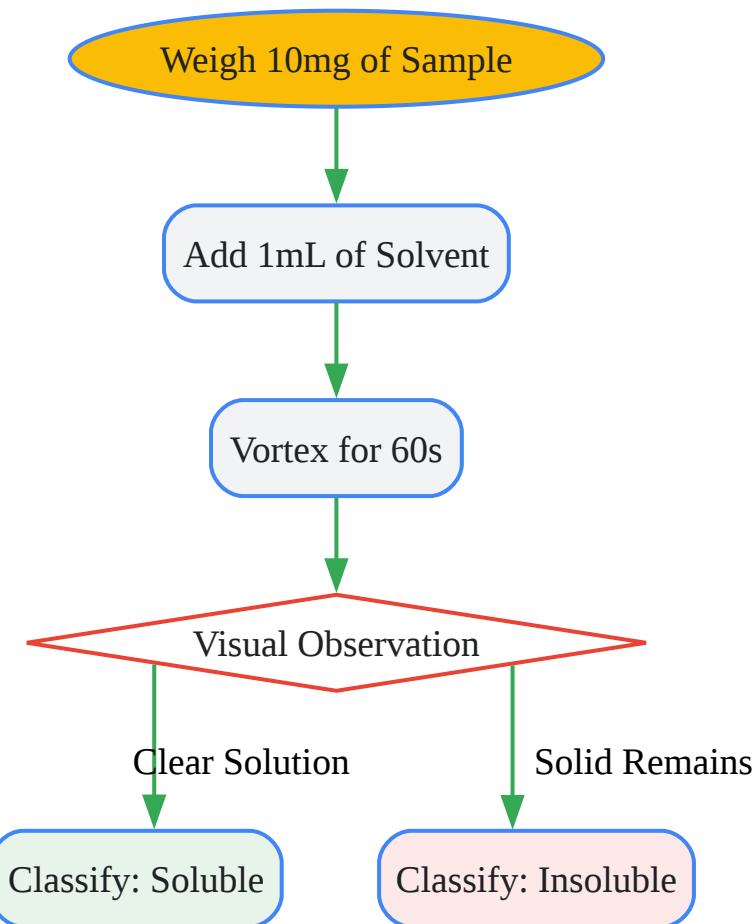
Protocol 1: Melting Point Determination

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp melting range (typically $<1^{\circ}\text{C}$) indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **5,6-Dibromo-1,2-dihydroacenaphthylene** sample is completely dry and finely powdered.
- **Capillary Loading:** Dip the open end of a glass capillary tube into the powdered sample. Gently tap the closed end on a hard surface to pack the solid into a column of 1-2 mm height.
- **Apparatus Setup:** Place the loaded capillary into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** Set a fast heating rate ($\sim 10^{\circ}\text{C}/\text{min}$) to quickly find an approximate melting temperature.
- **Accurate Determination:** Using a fresh sample, heat the apparatus quickly to about $15\text{-}20^{\circ}\text{C}$ below the approximate melting point found in the previous step.
- **Slow Heating:** Decrease the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$ to allow for thermal equilibrium.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.

[Click to download full resolution via product page](#)


Caption: Workflow for accurate melting point determination.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol establishes a compound's solubility profile by systematically testing its behavior in a range of solvents with varying polarities. This is essential for selecting solvents for reactions, purification, and analysis. The fixed solute-to-solvent ratio provides a standardized basis for comparison.

Step-by-Step Methodology:

- **Solvent Selection:** Prepare test tubes with a panel of solvents (e.g., Water, Hexane, Dichloromethane, Ethanol, Acetone).
- **Sample Addition:** To each test tube, add a pre-weighed amount of **5,6-Dibromo-1,2-dihydroacenaphthylene** (e.g., 10 mg).
- **Solvent Addition:** Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.
- **Mixing:** Vigorously mix the sample using a vortex mixer for 30-60 seconds to ensure maximum interaction between the solute and solvent.
- **Observation:** Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.
- **Repeat:** Repeat steps 3-5 for each solvent in the panel.
- **Classification:** Classify the compound's solubility in each solvent as 'Soluble', 'Partially Soluble', or 'Insoluble'.

[Click to download full resolution via product page](#)

Caption: Standardized workflow for qualitative solubility testing.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical substance.

- Hazard Statements: **5,6-Dibromo-1,2-dihydroacenaphthylene** is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.

Conclusion

5,6-Dibromo-1,2-dihydroacenaphthylene is a well-defined solid organic compound with physical properties that make it a useful building block in synthetic chemistry. Its high melting point and defined solubility profile are key parameters for its purification and use in reactions. While detailed experimental spectral data is not broadly published, its structural features allow for reliable prediction of its NMR, MS, and IR spectral characteristics, which are essential for its identification and quality control. The protocols outlined in this guide provide a robust framework for verifying these properties, ensuring data integrity for research and development applications.

References

- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 5,6-Dibromoacenaphthylene.
- Ingenta Connect. (1992). Straining strained molecules. III. The spectral and mutagenic properties and an alternate synthesis of diaceperylene and dicyclopenta[1,2,3-cd:1,2,3-Im]perylene. Canadian Journal of Chemistry, 70(4), 1015-1021.
- LookChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione.
- PubChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione.
- SpectraBase. (n.d.). 5,6-DIBROMOACENAPHTHYLENE - Optional[¹³C NMR] - Chemical Shifts.
- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
- American Elements. (n.d.). **5,6-Dibromo-1,2-dihydroacenaphthylene** | CAS 19190-91-1.
- Chemsoc. (n.d.). Acenaphthylene, 5,6-dibromo-1,2-dihydro- | CAS#:19190-91-1.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0304262).
- PubChem. (n.d.). 1,2-Dibromo-1,2-dihydroacenaphthylene.
- NIST. (n.d.). Benzene, 1,2-dibromo-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5,6-Dibromo-1,2-dihydroacenaphthylene (19190-91-1) for sale [vulcanchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Acenaphthylene, 5,6-dibromo-1,2-dihydro | CAS#:19190-91-1 | Chemsoc [chemsrc.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical properties of 5,6-Dibromo-1,2-dihydroacenaphthylene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108543#physical-properties-of-5-6-dibromo-1-2-dihydroacenaphthylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com